3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
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Overview
Description
3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that features both pyrrole and pyrazole rings. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse chemical properties and significant biological activities . The unique structure of this compound makes it a valuable subject of study in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction temperature can range from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the substituents on the pyrazole ring .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simpler nitrogen-containing heterocycle with similar chemical properties.
Indazole: A benzo-fused pyrazole derivative with distinct biological activities.
Uniqueness
3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to its fused pyrrole and pyrazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-pyrrol-1-yl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C9H10N4/c1-2-4-13(3-1)9-7-5-10-6-8(7)11-12-9/h1-4,10H,5-6H2,(H,11,12) |
InChI Key |
ZHKWVWLDQIFLMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)NN=C2N3C=CC=C3 |
Origin of Product |
United States |
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